molecular formula C20H13ClN2O3 B2777366 N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922008-84-2

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No.: B2777366
CAS No.: 922008-84-2
M. Wt: 364.79
InChI Key: GWWUQILUYHBBHV-UHFFFAOYSA-N
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Description

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide: is a complex organic compound characterized by its unique dibenzo[b,f][1,4]oxazepine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Dibenzo[b,f][1,4]oxazepine Core: This step often involves the cyclization of a suitable precursor, such as a 2-aminobenzamide derivative, under acidic or basic conditions to form the oxazepine ring.

    Chlorination: Introduction of the chlorine atom at the 8-position can be achieved using chlorinating agents like thionyl chloride or phosphorus pentachloride.

    Oxidation: The ketone functionality at the 11-position is typically introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Amidation: The final step involves the coupling of the oxazepine derivative with benzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Catalysts and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, particularly at the ketone group, to form various oxidized derivatives.

    Reduction: Reduction of the ketone group can yield alcohol derivatives, which may have different biological activities.

    Substitution: The chlorine atom at the 8-position can be substituted with other nucleophiles, such as amines or thiols, to create a variety of analogs.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, under basic conditions.

Major Products

    Oxidized Derivatives: Compounds with additional oxygen functionalities.

    Reduced Derivatives: Alcohol derivatives.

    Substituted Analogs: Compounds with various substituents replacing the chlorine atom.

Scientific Research Applications

Chemistry

In chemistry, N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound is studied for its potential interactions with various biological targets. It serves as a model compound for understanding the behavior of dibenzo[b,f][1,4]oxazepine derivatives in biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development. Studies often focus on its pharmacokinetics, pharmacodynamics, and toxicity profiles.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-2-yl)benzamide
  • N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]diazepin-2-yl)benzamide

Uniqueness

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is unique due to its oxazepine core, which imparts distinct chemical and biological properties compared to its thiazepine and diazepine analogs. The presence of the oxygen atom in the oxazepine ring can influence the compound’s reactivity and interaction with biological targets, potentially leading to different pharmacological profiles and applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O3/c21-13-6-8-18-16(10-13)23-20(25)15-11-14(7-9-17(15)26-18)22-19(24)12-4-2-1-3-5-12/h1-11H,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWUQILUYHBBHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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